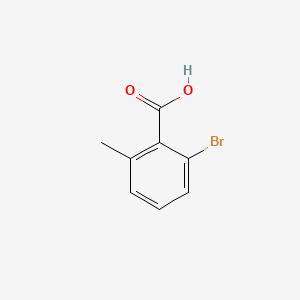

2-Bromo-6-methylbenzoic acid

Vue d'ensemble

Description

2-Bromo-6-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It appears as a fine white powder and is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes . This compound is also utilized as a building block for organic compounds in academic research .

Mécanisme D'action

Target of Action

2-Bromo-6-methylbenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The bromine atom at the 2nd position of the benzene ring in this compound can be transformed into an aryl or alkyl group through Suzuki coupling, or into a boron unit through boronization . The carboxyl group in the structure can be converted into a hydroxyl group under the reduction action of borane, or into an ester group under acidic or alkaline conditions .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its transformations (e.g., Suzuki coupling, boronization) are dependent on specific reaction conditions . Additionally, its stability and efficacy may be affected by storage conditions, as it should be stored in a cool, dry place away from heat or ignition sources .

Analyse Biochimique

Biochemical Properties

2-Bromo-6-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of specific enzymes. The interactions between this compound and biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can affect cell signaling by interacting with receptors or signaling proteins, thereby influencing cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in the biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit or activate enzymes involved in the catabolism or anabolism of specific compounds, thereby influencing the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-methylbenzoic acid typically involves the bromination of 2,6-dimethylbenzoic acid. One common method includes the selective bromination using sodium bromate and hydrobromic acid in the presence of light . Another method involves dissolving 2-amino-6-methylbenzoic acid in a mixture of acetic acid, hydrobromic acid, and water, followed by the addition of sodium nitrite and copper bromide .

Industrial Production Methods: Industrial production of this compound often scales up these laboratory methods. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with precise temperature and light control to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-6-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane.

Esterification: The carboxylic acid group can be converted to an ester under acidic or basic conditions.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

Reduction: Borane or lithium aluminum hydride.

Esterification: Alcohols in the presence of acid catalysts.

Major Products:

Aryl or alkyl derivatives: through substitution reactions.

Alcohols: from reduction reactions.

Esters: from esterification reactions.

Applications De Recherche Scientifique

2-Bromo-6-methylbenzoic acid is widely used in scientific research due to its versatility:

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-fluoro-6-methylbenzoic acid

- 3-Bromo-2-methylbenzoic acid

- 2-Bromo-6-methylbenzoic acid methyl ester

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions at the bromine and carboxylic acid positions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Activité Biologique

2-Bromo-6-methylbenzoic acid (CAS No. 90259-31-7) is a brominated aromatic compound that has garnered attention for its biological activities and potential applications in pharmaceutical chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure :

- Molecular Formula : CHBrO

- Molecular Weight : 215.04 g/mol

- IUPAC Name : this compound

- PubChem ID : 2735589

Physical Properties :

- Solubility : Approximately 0.213 mg/ml in water, indicating moderate solubility .

- Log P (Partition Coefficient) : Ranges from 1.63 to 2.67, suggesting it has a favorable balance between hydrophilicity and lipophilicity, which is crucial for biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Notably, the compound has shown efficacy in reducing cell viability in breast cancer and leukemia cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to act as an inhibitor of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics . This inhibition can lead to increased bioavailability of co-administered drugs, warranting further exploration in pharmacokinetics.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against E. coli and S. aureus.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated a notable inhibition zone of up to 15 mm against both bacterial strains, indicating strong antimicrobial properties.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on MCF-7 (breast cancer) cells.

- Method : MTT assay was utilized to measure cell viability post-treatment with various concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM.

Research Findings Summary

| Property/Activity | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Solubility | Moderate solubility in water |

Propriétés

IUPAC Name |

2-bromo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXBPDJQFPIBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370814 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-31-7 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.